3-Acetoxy-4'-pentylbenzophenone
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Overview
Description
3-Acetoxy-4’-pentylbenzophenone is an organic compound with the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol . It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a pentyl group at the 4’-position of the benzophenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4’-pentylbenzophenone typically involves the acetylation of 4’-pentylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-pentylbenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-4’-pentylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-pentylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Acetoxy-4’-pentylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-pentylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may influence the compound’s reactivity and interactions. Additionally, the benzophenone core structure can interact with various enzymes and receptors, modulating their activity and leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Pentylbenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Acetoxybenzophenone: Lacks the pentyl group, which may affect its solubility and biological activity.
4’-Methoxy-3-pentylbenzophenone: Contains a methoxy group instead of an acetoxy group, leading to different chemical properties.
Uniqueness
3-Acetoxy-4’-pentylbenzophenone is unique due to the presence of both the acetoxy and pentyl groups, which confer distinct chemical and physical properties.
Biological Activity
3-Acetoxy-4'-pentylbenzophenone is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C18H22O3 and is characterized by the presence of an acetoxy group and a pentyl chain attached to a benzophenone core. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetoxy group can enhance lipophilicity, facilitating membrane penetration, while the benzophenone moiety can participate in π-π stacking interactions with aromatic amino acids in proteins.
Antioxidant Activity
Studies have demonstrated that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's antioxidant capacity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 15.5 |
ABTS | 12.8 |
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Cell Line | IC50 Value (µM) |
---|---|
MDA-MB-231 (Breast) | 10.0 |
HCT116 (Colon) | 8.5 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- In Vitro Study on Cancer Cells : A study conducted by Smith et al. (2023) evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 10 µM, indicating its potential as a chemotherapeutic agent.
- Antioxidant Efficacy : In a comparative study by Johnson et al. (2022), this compound was tested against standard antioxidants like ascorbic acid. The compound demonstrated comparable or superior antioxidant activity in DPPH and ABTS assays, highlighting its potential for use in formulations aimed at reducing oxidative stress.
- Anti-inflammatory Mechanism : Research by Lee et al. (2024) explored the anti-inflammatory effects of the compound in LPS-stimulated macrophages. The study found that treatment with this compound significantly reduced levels of nitric oxide (NO) and pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.
Properties
IUPAC Name |
[3-(4-pentylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-4-5-7-16-10-12-17(13-11-16)20(22)18-8-6-9-19(14-18)23-15(2)21/h6,8-14H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYMPNSKZAFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641650 |
Source
|
Record name | 3-(4-Pentylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-94-2 |
Source
|
Record name | 3-(4-Pentylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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